3-(4-n-Butylphenyl)-2-methyl-1-propene
Description
3-(4-n-Butylphenyl)-2-methyl-1-propene is a substituted propene derivative characterized by a phenyl ring substituted with an n-butyl group at the para position and a methyl group at the β-carbon of the propene chain.
Properties
IUPAC Name |
1-butyl-4-(2-methylprop-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-4-5-6-13-7-9-14(10-8-13)11-12(2)3/h7-10H,2,4-6,11H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JILCNUQNGAGEAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641218 | |
| Record name | 1-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852336-30-2 | |
| Record name | 1-Butyl-4-(2-methylprop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-n-Butylphenyl)-2-methyl-1-propene can be achieved through several methods. One common approach involves the alkylation of 4-n-butylphenyl magnesium bromide with 2-methyl-1-propenyl bromide. The reaction is typically carried out in an inert atmosphere using a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase production efficiency. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve the overall yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-n-Butylphenyl)-2-methyl-1-propene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where the phenyl ring is substituted with different functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
3-(4-n-Butylphenyl)-2-methyl-1-propene has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-n-Butylphenyl)-2-methyl-1-propene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Research Findings and Inferences
- Thermal Properties :
Chloro-substituted propenes (e.g., C₁₃H₁₇Cl) likely exhibit higher density and melting points due to stronger intermolecular forces (e.g., dipole interactions) compared to methyl-substituted derivatives. - Reactivity Trends : Methoxy groups on aromatic rings (as in C₁₂H₁₆O) activate the ring toward electrophilic substitution, whereas n-butyl groups act as electron-donating via inductive effects, directing reactions to specific ring positions .
Biological Activity
3-(4-n-Butylphenyl)-2-methyl-1-propene, an organic compound with a unique structure, has garnered attention for its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a propene backbone substituted with a 4-n-butylphenyl group and a methyl group. This structural arrangement contributes to its lipophilicity and potential interactions with various biological targets. The molecular formula is , and it is classified as a substituted propene derivative.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Such interactions can lead to alterations in enzymatic activity and modulation of signaling pathways involved in cell proliferation and inflammation.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes that are crucial in metabolic pathways, potentially leading to anti-cancer effects.
- Receptor Binding: It may bind to specific receptors, influencing cellular responses and gene expression.
Biological Activity
Research indicates that compounds similar to this compound often exhibit significant biological activities, including antibacterial, antifungal, and anti-inflammatory properties. Below is a summary of relevant findings:
Case Studies
-
Antibacterial Activity:
A study evaluated the antibacterial properties of this compound against common pathogens. The compound showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong antibacterial potential. -
Antifungal Activity:
In vitro tests demonstrated that the compound effectively inhibited the growth of Candida albicans, a common fungal pathogen. The results suggest that structural modifications can enhance antifungal efficacy. -
Anti-cancer Properties:
Research has explored the compound's effects on cancer cell lines, revealing that it may induce apoptosis in malignant cells through the modulation of signaling pathways associated with cell survival and proliferation.
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations impact biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 3-(4-tert-Butylphenyl)-1-propene | Structure | Higher lipophilicity; potential for enhanced bioactivity. |
| 3-(4-n-Butylphenyl)-2-chloro-1-propene | Structure | Chlorine substitution may enhance antimicrobial properties. |
| This compound | Structure | Unique combination of butyl and methyl groups for activity. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
